Advanced Synthetic Profiling of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS 2014450-73-6) in Targeted Epigenetic Drug Discovery
Advanced Synthetic Profiling of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS 2014450-73-6) in Targeted Epigenetic Drug Discovery
Executive Summary
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS 2014450-73-6) is a highly specialized, halogenated bicyclic building block utilized extensively in modern medicinal chemistry. Rather than serving as an active pharmaceutical ingredient (API) itself, it acts as a critical structural foundation for the synthesis of allosteric inhibitors targeting the Embryonic Ectoderm Development (EED) protein—a key regulatory subunit of the Polycomb Repressive Complex 2 (PRC2)[1]. This technical whitepaper deconstructs the physicochemical properties, biological rationale, and self-validating synthetic methodologies required to handle and functionalize this compound effectively.
Physicochemical and Structural Profiling
The strategic placement of halogens on the 2,3-dihydrobenzofuran core provides a rigid, stereochemically defined scaffold. The 5-fluoro substituent enhances metabolic stability and modulates the electron density of the aromatic ring, while the 4-bromo group serves as an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Rationale / Implication |
| Chemical Name | 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol | IUPAC standard nomenclature. |
| CAS Number | 2014450-73-6 | Unique registry identifier[2]. |
| Molecular Formula | C₈H₆BrFO₂ | Defines exact stoichiometric requirements. |
| Molecular Weight | 233.03 g/mol | Confirmed via LC-MS [M-H]⁻ isotopic profiling. |
| Physical Form | White to Yellow Solid | Color variation indicates trace oxidation/impurities[2]. |
| Purity Standard | ≥ 95% (HPLC) | Minimum threshold for sensitive catalytic steps[2]. |
Mechanistic Role in the EED/PRC2 Axis
To understand the value of CAS 2014450-73-6, one must understand its biological target. EZH2 is the catalytic engine of the PRC2 complex, responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. However, EZH2 requires the EED protein for full allosteric activation. EED binds to existing H3K27me3 marks, triggering a conformational change that hyperactivates EZH2—a process frequently hijacked in oncogenesis (e.g., lymphomas, sarcomas)[3].
Derivatives of 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol are designed to occupy the deep, hydrophobic H3K27me3-binding pocket of the EED WD40 domain, effectively short-circuiting this allosteric activation loop[3].
Caption: Mechanism of EED allosteric inhibition within the PRC2 complex by benzofuran-derived compounds.
Synthetic Methodology & Mechanistic Causality
The construction of the 2,3-dihydrobenzofuran core is achieved via a highly regioselective Corey-Chaykovsky epoxidation followed by an immediate intramolecular 5-exo-tet cyclization[3].
Caption: Step-by-step synthetic workflow and mechanistic pathway for CAS 2014450-73-6.
Table 2: Reagent Selection & Causality
| Component | Selection | Mechanistic Rationale |
| Ylide Precursor | Trimethylsulfoxonium Iodide | Provides a "softer" ylide compared to sulfonium analogs, ensuring selective epoxidation of the aldehyde without side reactions[3]. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, sterically hindered base that quantitatively deprotonates the sulfoxonium salt without acting as a competing nucleophile[3]. |
| Solvent | Anhydrous DMSO | Highly polar aprotic solvent that stabilizes the ylide intermediate and accelerates the intramolecular cyclization[3]. |
Protocol 1: One-Pot Synthesis of the Dihydrobenzofuran Core
This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding.
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Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add trimethylsulfoxonium iodide (1.0 eq, e.g., 9.73 g) and anhydrous DMSO (50 mL)[3].
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Thermal Control & Deprotonation: Cool the suspension to 0–5 °C using an ice-water bath. Gradually add NaOtBu (1.0 eq, e.g., 4.25 g)[3]. Causality: Strict temperature control here is critical to prevent the thermal degradation of the newly formed dimethylsulfoxonium methylide.
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Maturation: Remove the ice bath and stir at room temperature for 2 hours until a clear solution is obtained, indicating complete ylide formation[3].
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Substrate Addition: Re-cool to 0 °C and add 2-bromo-3-fluoro-6-hydroxybenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation (In-Process Control): Pull a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.
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Validation Checkpoint: The UV-active aldehyde peak must be absent. The product mass must show a distinct 1:1 isotopic doublet at m/z 231.0 / 233.0 [M-H]⁻, confirming the preservation of the bromine atom.
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Workup: Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and purify via silica gel chromatography.
Downstream Functionalization: The EED Inhibitor Pipeline
To integrate CAS 2014450-73-6 into an active EED inhibitor, the 4-bromo group must be converted into an aminomethyl group. Causality: Direct nucleophilic amination of the electron-rich benzofuran ring is electronically disfavored and sterically hindered. Therefore, a two-step homologation (cyanation followed by reduction) is employed to perfectly position the basic amine for interaction with acidic residues in the EED binding pocket[1].
Protocol 2: Palladium-Catalyzed Cyanation
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Charge a pressure vial with 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).
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Suspend in anhydrous DMF, purge with argon for 10 minutes, and seal.
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Heat at 90 °C for 74 hours[4].
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Validation: LC-MS will show the loss of the bromine isotopic pattern and a mass shift corresponding to 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile[4].
Protocol 3: Borane-Mediated Nitrile Reduction
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Dissolve the resulting carbonitrile in anhydrous THF and cool to 0 °C.
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Add Borane-Tetrahydrofuran (BH₃-THF) complex dropwise[4].
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Stir at room temperature for 18.5 hours[4].
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Quench carefully with Methanol to destroy excess borane, then reflux briefly to break the boron-amine complex.
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Validation: Ninhydrin stain on TLC will show a bright purple spot, confirming the successful generation of the primary amine: 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol [4]. This intermediate is now ready for coupling to the final azaheteroaryl core[1].
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4-BROMO-5-FLUORO-2,3-DIHYDROBENZOFURAN-3-OL | 2014450-73-6 [sigmaaldrich.com]
- 3. CN110563722A - pyridine or pyridazine ring compound and application thereof - Google Patents [patents.google.com]
- 4. 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile - CAS号 —— - 摩熵化学 [molaid.com]
